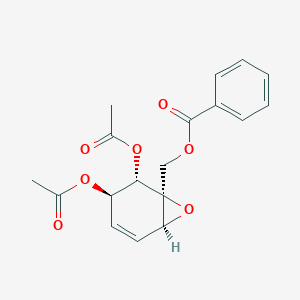

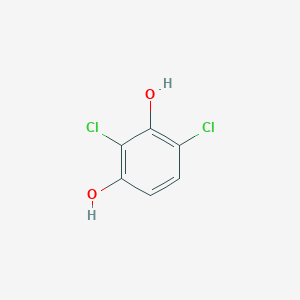

2,4-Dichlorobenzene-1,3-diol

Descripción general

Descripción

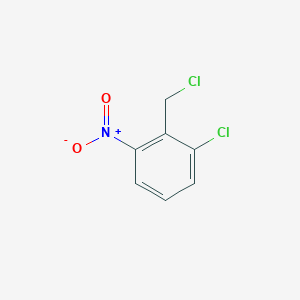

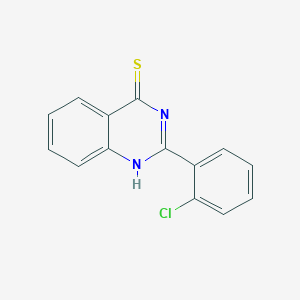

2,4-Dichlorobenzene-1,3-diol is a chlorinated derivative of benzene-diol, where two hydrogen atoms on the benzene ring are substituted by chlorine atoms. While the provided papers do not directly discuss 2,4-Dichlorobenzene-1,3-diol, they provide insights into related compounds and their synthesis which can be informative for understanding the chemical behavior and synthesis of chlorinated benzene derivatives.

Synthesis Analysis

The synthesis of chlorinated benzene derivatives can be complex, involving multiple steps and specific conditions to achieve high yields. For instance, the synthesis of 3,4-dichlorophenol, a related compound, involves nitration, deoxidization, and diazotization of 1,2-dichlorobenzene. Optimal conditions for this synthesis were determined through an orthogonal test, which found that a molar ratio of mixed acid (nitric acid to sulfuric acid) of 1:3.5, a molar ratio of 1,2-dichlorobenzene to nitric acid of 1:1.3, and a reaction temperature of 50°C resulted in a 94.0% yield of 3,4-dichloronitrobenzene . This suggests that the synthesis of 2,4-Dichlorobenzene-1,3-diol might also require careful optimization of reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated benzene derivatives is characterized by the position of chlorine substituents on the benzene ring, which can significantly affect the compound's properties. For example, the crystal structure of a synthesized compound related to 2,4-Dichlorobenzene-1,3-diol was determined using X-ray single crystal diffractometry, revealing a monoclinic crystal system and P21/n space group . This level of structural detail is crucial for understanding the physical properties and reactivity of such compounds.

Chemical Reactions Analysis

Chlorinated benzene derivatives undergo various chemical reactions, including nitration, reduction, and diazotization, as part of their synthesis process. The synthesis of 3,4-dichlorophenol demonstrates the complexity of these reactions, where the intermediate 3,4-dichloronitrobenzene is reduced to 3,4-dichloroaniline before undergoing diazotization to yield the final product . These reactions are likely to be relevant to the synthesis and reactivity of 2,4-Dichlorobenzene-1,3-diol as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzene derivatives are influenced by their molecular structure. For instance, the crystallographic data provided for a related compound indicates a density of 1.302 g/cm³ and a melting point that can be determined experimentally . These properties are important for the practical handling and application of the compound. The synthesis paper also mentions the use of DMF as a solvent, which suggests solubility considerations for the compound .

Aplicaciones Científicas De Investigación

Application 1: Photodegradation of Pollutants

- Summary of the Application : 2,4-Dichlorobenzene-1,3-diol is used in the photodegradation of pollutants. Specifically, it’s used in the degradation of 2,4-dichlorophenol (2,4-DCP) and rhodamine B (RhB), which are common pollutants .

- Methods of Application : The compound is used in conjunction with n-type ZnO/p-type BiFeO3 composites as highly efficient visible light nanophotocatalysts. These composites are prepared via a wet chemical solution method. The photo-induced charge carrier (electron-hole pairs) in the composites exhibits high separation, which is responsible for the superior visible light photocatalytic performance of the composites for 2,4-DCP and RhB degradation .

- Results or Outcomes : The study confirmed that hydroxyl radicals (•OH) are the predominant oxidant involved in the degradation of 2,4-DCP. A detailed reaction pathway for 2,4-dichlorophenol degradation over the amount-optimized ZnO/BFO composite was proposed based on the liquid chromatography-tandem mass spectrometry (LC/MS) product ions .

Application 2: Synthesis of Benzene Derivatives

- Summary of the Application : 2,4-Dichlorobenzene-1,3-diol can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .

- Methods of Application : The compound can undergo electrophilic aromatic substitution because aromaticity is maintained. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

- Results or Outcomes : This method allows for the synthesis of various benzene derivatives, expanding the range of compounds that can be produced for further study or application .

Application 3: Material Science

- Summary of the Application : 2,4-Dichlorobenzene-1,3-diol can be used in the synthesis of certain types of polymers . These polymers can have various applications in industries such as plastics, coatings, adhesives, elastomers, and others .

- Methods of Application : The compound can undergo polymerization reactions to form polymers. The exact method of application can vary depending on the type of polymer being synthesized .

- Results or Outcomes : The resulting polymers can have unique properties such as high strength, flexibility, resistance to heat and chemicals, etc., making them suitable for various industrial applications .

Propiedades

IUPAC Name |

2,4-dichlorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIBSPRUZZLSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937164 | |

| Record name | 2,4-Dichlorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorobenzene-1,3-diol | |

CAS RN |

16606-61-4 | |

| Record name | 2,4-Dichlororesorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol, 2,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016606614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)